

A Comparative Guide to the X-ray Crystal Structure Analysis of Pyridine Derivatives

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Compound of Interest

Compound Name: **2-Bromo-5-methoxypyridine**

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This guide provides a comparative framework for understanding the X-ray crystal structure analysis of **2-Bromo-5-methoxypyridine** derivatives. While comprehensive crystallographic data for a series of these specific derivatives is not readily available in public databases, this document outlines the essential experimental protocols and presents a comparative analysis of related pyridine compounds. The provided data and workflows serve as a valuable resource for researchers engaged in the synthesis and structural elucidation of novel pyridine derivatives for applications in medicinal chemistry and materials science.

Comparative Analysis of Crystal Structures

The introduction of substituents onto a pyridine ring significantly influences its electronic properties, molecular geometry, and crystal packing. To illustrate these effects, the following tables compare the crystallographic data of several substituted pyridine derivatives. This comparative data provides a benchmark for understanding the potential solid-state conformation and intermolecular interactions of **2-Bromo-5-methoxypyridine** derivatives.

Table 1: Comparison of Unit Cell Parameters for Selected Pyridine Derivatives

Compound	Formula	Cystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	z
Pyridine N-oxide	C ₅ H ₅ NO	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	12.986(2)	6.138(1)	5.864(1)	90	90	90	4
4-Methyipyridine N-oxide	C ₆ H ₇ NO	Monoclinic	P2 ₁ /C	5.892(1)	13.935(2)	7.299(1)	90	108.79(1)	90	4
4-Nitropyridine N-oxide	C ₅ H ₄ N ₂ O ₃	Monoclinic	P2 ₁ /C	10.970(2)	5.990(1)	8.990(2)	90	99.40(2)	90	4
4-MDN PHP ¹	C ₁₂ H ₁₀ N ₄ O ₄	Triclinic	P-1	7.042(1)	8.875(2)	10.334(2)	98.48(3)	97.43(3)	101.52(3)	2
4-MDN PAP ²	C ₁₂ H ₉ N ₅ O ₄	Monoclinic	P2 ₁ /n	7.994(2)	15.341(3)	10.887(2)	90	109.43(3)	90	4
¹ 4-methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine[1]										

²⁴⁻
methy
l-3,5-
dinitro
-2-
[(E)-
pheny
ldiaze
nyl]py
ridine[
[1](#)]

Table 2: Comparison of Selected Bond Lengths and Angles

Compound	N-O Bond Length (Å)	C-N-C Angle (°)	Dihedral Angle (Pyridine-Phenyl) (°)
Pyridine N-oxide	1.25(1)	121.3(8)	N/A
4-Methylpyridine N-oxide	1.26(1)	120.9(8)	N/A
4-Nitropyridine N-oxide	1.23(1)	121.7(8)	N/A
4-MDNPHP	N/A	116.3(1)	77.9(2)[1]
4-MDNPAP	N/A	116.5(1)	25.4(2)[1]

Experimental Protocols

The following sections detail generalized methodologies for the synthesis of the parent compound, **2-Bromo-5-methoxypyridine**, and the single-crystal X-ray diffraction analysis applicable to its derivatives.

Synthesis of 2-Bromo-5-methoxypyridine

A common synthetic route to **2-Bromo-5-methoxypyridine** starts from 2-amino-5-methoxypyridine via a Sandmeyer-type reaction.[2][3]

Materials:

- 2-Amino-5-methoxypyridine
- 60% Hydrobromic acid
- Bromine
- Sodium nitrite
- Sodium hydroxide
- Ether
- Anhydrous sodium sulfate
- Dichloromethane
- Silica gel

Procedure:

- Dissolve 2-Amino-5-methoxypyridine (1.0 eq) in 60% hydrobromic acid and cool the solution to -10°C.[2][3]
- Slowly add bromine (3.2 eq) dropwise to the stirred solution.[3]
- Add a solution of sodium nitrite (1.4 eq) in water dropwise, maintaining the reaction temperature below -5°C.[2][3]
- Allow the mixture to stir and warm to room temperature, then cool to 0°C after 30 minutes.[2][3]
- Slowly add a solution of sodium hydroxide to basify the mixture.[2][3]
- Extract the product thoroughly with ether.[2][3]

- Combine the ether extracts, dry with anhydrous sodium sulfate, and evaporate the solvent. [2][3]
- Purify the resulting residue by column chromatography on silica gel, eluting with dichloromethane to yield **2-Bromo-5-methoxypyridine**.[2][3]

Single-Crystal X-ray Diffraction Analysis

This protocol describes a general workflow for determining the three-dimensional structure of a crystalline pyridine derivative.[4]

1. Crystallization:

- Grow single crystals suitable for X-ray diffraction (typically < 0.5 mm) by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and often determined empirically.

2. Crystal Mounting:

- Select a high-quality crystal under a microscope and mount it on a goniometer head using a suitable cryoprotectant oil.

3. Data Collection:

- Place the mounted crystal in a single-crystal X-ray diffractometer.
- Direct a monochromatic X-ray beam at the crystal.
- Rotate the crystal to collect a complete sphere of diffraction data, which is recorded on a detector.

4. Data Reduction:

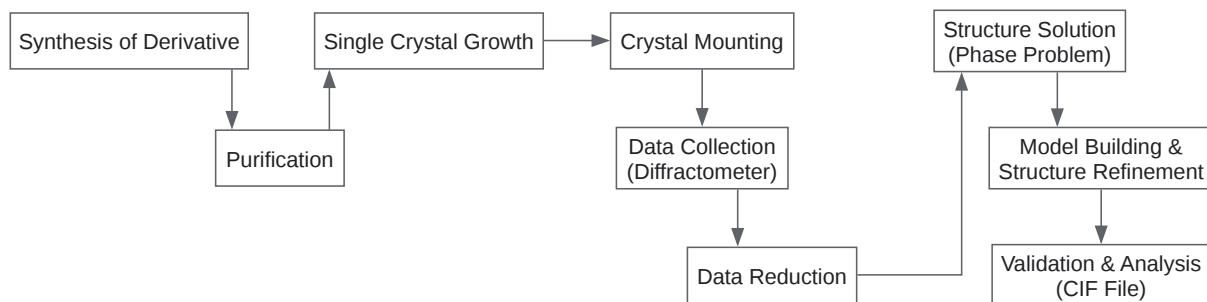
- Process the collected diffraction intensities to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. This yields a set of structure factor amplitudes.

5. Structure Solution and Refinement:

- Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
- Build an initial molecular model into the electron density map.
- Refine the model using full-matrix least-squares methods. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms may be located from the difference map or placed in calculated positions and refined using a riding model.[5]

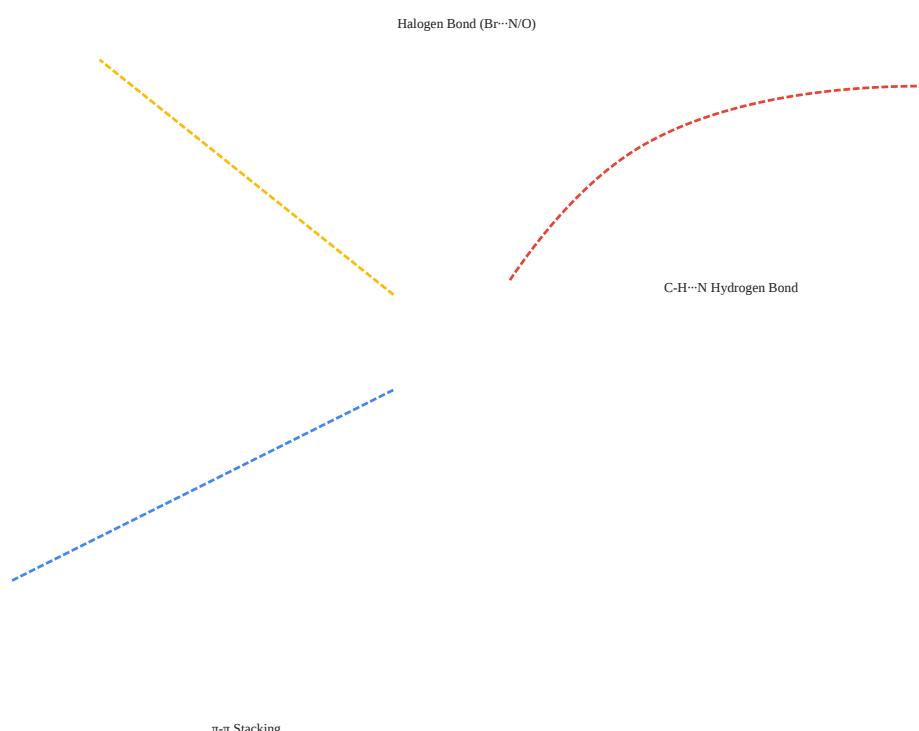
Visualizations

The following diagrams illustrate the general workflow for X-ray crystallography and potential molecular interactions.



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Caption: General experimental workflow for X-ray crystallographic analysis.

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